5-[(4-Cyclohexylthio-3-nitrophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
Description
5-[(4-Cyclohexylthio-3-nitrophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a rhodanine-based heterocyclic compound characterized by a 4-thiazolidinone core substituted with a cyclohexylthio group, a nitro moiety, and a methylene linkage to an aromatic ring. The compound’s structural uniqueness arises from the combination of electron-withdrawing (nitro) and bulky (cyclohexylthio) groups, which influence its electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
(5E)-5-[(4-cyclohexylsulfanyl-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S3/c19-15-14(24-16(22)17-15)9-10-6-7-13(12(8-10)18(20)21)23-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,17,19,22)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSOLTGELRGKFN-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=C(C=C(C=C2)C=C3C(=O)NC(=S)S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)SC2=C(C=C(C=C2)/C=C/3\C(=O)NC(=S)S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(4-Cyclohexylthio-3-nitrophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a compound belonging to the thiazolidinone class, characterized by its unique chemical structure and potential biological activities. This article explores its biological activity, focusing on various studies that highlight its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H16N2O3S3, with a molecular weight of 380.5 g/mol. This compound features a thiazolidinone core with a nitrophenyl substituent that contributes to its biological activity. The compound's structure can be represented as follows:
Antimicrobial Activity
Research has indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effectiveness against various bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Table 1: Antimicrobial Activity Against Various Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
In vitro studies have shown that this compound possesses anti-inflammatory properties. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases.
Case Study: Inhibition of Cytokine Production
In a controlled experiment involving RAW264.7 macrophages treated with lipopolysaccharide (LPS), the administration of this compound resulted in a significant reduction in TNF-alpha secretion by approximately 50% at a concentration of 10 µM.
Antioxidant Activity
The antioxidant capacity of the compound has also been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that it effectively scavenges free radicals, which could contribute to its protective effects against oxidative stress-related diseases.
Table 2: Antioxidant Activity Assays
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH Radical Scavenging | 25 |
| ABTS Radical Scavenging | 30 |
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and microbial metabolism.
- Cell Signaling Modulation : By affecting signal transduction pathways, it can alter the expression levels of various cytokines.
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to structural destabilization.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of 5-[(4-Cyclohexylthio-3-nitrophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one with structurally related compounds:
Key Observations
Nitro groups (e.g., 3-nitro in the target compound vs. 5-nitro in 3i) are electron-withdrawing, stabilizing the thiazolidinone core and influencing π-π stacking in crystal structures .
Synthetic Efficiency: Microwave synthesis (e.g., Monowave® 300 reactor) is a common method for rhodanine derivatives, yielding high-purity products (70–94% yields) . The target compound likely follows similar protocols.
Thermal Stability :
- Derivatives with bulky substituents (e.g., 3i , 5l ) exhibit melting points >260°C, suggesting high thermal stability, which is advantageous for pharmaceutical formulation .
Biological Activity: Morpholine-substituted analogs (5c, 5d) demonstrate improved solubility and antibacterial activity compared to non-polar derivatives . Brominated benzodioxole derivatives (3i) show promise in antiproliferative assays, suggesting the target compound’s nitro and cyclohexylthio groups may confer similar bioactivity .
Table 2: Electronic and Physicochemical Properties
| Property | Target Compound | 5-[(7-Bromo-1,3-benzodioxol-5-yl)methylene] (3i) | (5Z)-5-(1-Benzofuran-2-ylmethylene) (3l) |
|---|---|---|---|
| LogP (Predicted) | ~3.5 (highly lipophilic) | ~2.8 | ~2.5 |
| Electron Density (Core) | Low (nitro withdrawal) | Moderate (benzodioxole) | High (benzofuran) |
| Hydrogen Bond Acceptors | 5 | 6 | 4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
